

Spectroscopic Profile of Ethoxyallene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Ethoxyallene

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Introduction

Ethoxyallene ($\text{CH}_3\text{CH}_2\text{OCH}=\text{C}=\text{CH}_2$) is a member of the allene family of organic compounds, characterized by the presence of two cumulative double bonds. This structural feature imparts unique chemical reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the spectroscopic data for **ethoxyallene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **ethoxyallene**.

Table 1: ^1H NMR Spectroscopic Data for **Ethoxyallene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.5 - 7.0	Triplet	1H	=CH-O
~4.8 - 5.2	Doublet of triplets	2H	=C=CH ₂
~3.8 - 4.2	Quartet	2H	-O-CH ₂ -CH ₃
~1.2 - 1.5	Triplet	3H	-O-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Ethoxyallene**

Chemical Shift (δ) ppm	Assignment
~200 - 210	>C=C=C<
~115 - 125	=CH-O
~85 - 95	=C=CH ₂
~65 - 75	-O-CH ₂ -CH ₃
~14 - 18	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies of the bonds in **ethoxyallene** are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for **Ethoxyallene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1950 - 1970	Strong	Asymmetric C=C=C stretch
~1650 - 1680	Medium	C=C stretch (vinyllic ether)
~1050 - 1150	Strong	C-O-C stretch
~3050 - 3100	Medium	=C-H stretch
~2850 - 3000	Medium	C-H stretch (alkyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for **ethoxyallene** upon electron ionization are listed in Table 4.

Table 4: Mass Spectrometry (MS) Data for **Ethoxyallene**

m/z	Relative Intensity	Assignment
84	High	[M] ⁺ (Molecular Ion)
69	Moderate	[M - CH ₃] ⁺
55	High	[M - C ₂ H ₅] ⁺
45	Moderate	[C ₂ H ₅ O] ⁺
39	High	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

4.1 NMR Spectroscopy

A sample of **ethoxyallene** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer

operating at a suitable frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

4.2 IR Spectroscopy

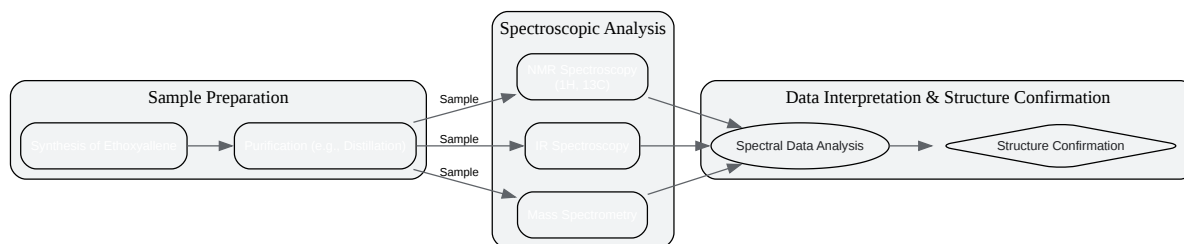
The IR spectrum of liquid **ethoxyallene** can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

4.3 Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **ethoxyallene**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **ethoxyallene**.

Disclaimer: The spectroscopic data presented in the tables are predicted values based on typical chemical shifts and fragmentation patterns for the functional groups present in **ethoxyallene**. While these values provide a strong basis for identification, experimental data may vary slightly depending on the specific instrumentation and conditions used. It is recommended to compare experimentally obtained spectra with reference data from authenticated sources when available. The search for a complete, experimentally verified dataset for **ethoxyallene** in publicly accessible literature was not exhaustive, and researchers are encouraged to consult specialized chemical databases.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

